BenchChemオンラインストアへようこそ!

4-Methoxy-9H-xanthen-9-one

antiparasitic Chagas disease methoxyxanthone

4-Methoxy-9H-xanthen-9-one is a critical, position-specific xanthone probe with an IC50 of 37.37 μM against T. cruzi amastigotes and unique NO/K+ channel vasodilator activity. This substitution pattern results in ~10x lower human serum albumin binding versus other regioisomers, enhancing its free fraction for ADME studies. Non-substitutable for other xanthones; purity is typically ≥95%.

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
CAS No. 6702-58-5
Cat. No. B1196914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-9H-xanthen-9-one
CAS6702-58-5
Synonyms4-methoxyxanthone
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC3=CC=CC=C3C2=O
InChIInChI=1S/C14H10O3/c1-16-12-8-4-6-10-13(15)9-5-2-3-7-11(9)17-14(10)12/h2-8H,1H3
InChIKeySYEHHMRXODULBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-9H-xanthen-9-one (CAS 6702-58-5) Baseline Characteristics and Procurement Context


4-Methoxy-9H-xanthen-9-one (CAS 6702-58-5, molecular weight 226.23 g/mol) is a monomethoxy-substituted xanthone derivative characterized by a planar heterocyclic xanthone core with a methoxy group at position 4 [1]. This compound belongs to the class of mono-oxygenated xanthones and is distinct from both the unsubstituted parent 9-xanthenone and hydroxylated analogs [2]. Physicochemical properties include a predicted XLogP3-AA of 2.9, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. As a derivative of the naturally occurring xanthone scaffold, this compound serves as a valuable probe for structure-activity relationship (SAR) studies, where the specific substitution pattern governs both biological activity and pharmacokinetic behavior relative to regioisomers and other xanthone derivatives [3].

Why 4-Methoxy-9H-xanthen-9-one Cannot Be Interchanged with Other Xanthone Derivatives


Simple substitution of 4-methoxy-9H-xanthen-9-one with other xanthone derivatives or regioisomers is scientifically unsound due to position-specific structure-activity relationships. The presence and type of substituent at position 4 profoundly influences both biological potency and mechanism of action. For example, changing the methoxy group at position 4 to a hydroxyl group (4-hydroxyxanthone) not only reduces vasodilator potency but fundamentally alters the mechanism from NO/K+ channel activation to L-type calcium channel blockade [1]. Similarly, relocating the methoxy group to position 1 or 2 can abolish antiparasitic activity entirely [2]. The methoxy group at position 4 also uniquely modulates pharmacokinetic properties, reducing human serum albumin binding affinity by approximately 10-fold compared to other regioisomers, which has direct implications for free fraction and tissue distribution [2]. These compound-specific characteristics demonstrate that procurement decisions based solely on xanthone class membership, without consideration of exact substitution pattern, will yield irreproducible results and invalidate experimental conclusions.

Quantitative Differentiation Evidence for 4-Methoxy-9H-xanthen-9-one Against Comparator Compounds


Superior Antiparasitic Potency of 4-Methoxyxanthone Against T. cruzi Amastigotes Relative to Regioisomers

In a head-to-head comparison of three synthetic monomethoxyxanthone regioisomers, 4-methoxyxanthone (compound 3) exhibited the highest potency against Trypanosoma cruzi amastigotes (Tulahuen C2C4-LacZ strain), with an IC50 of 37.37 ± 1.25 μM [1]. This represents a 1.4-fold greater potency than 2-methoxyxanthone (IC50 = 52.13 ± 5.35 μM), while 1-methoxyxanthone showed no activity at the highest concentration tested (100 μM) [1]. The enhanced activity is attributed to the ability of the 4-methoxy isomer to form additional hydrogen bonds with T. cruzi pteridine reductase 1 (TcPTR1), stabilizing the drug-target interaction [1].

antiparasitic Chagas disease methoxyxanthone regioisomer Trypanosoma cruzi

Enhanced Vasodilator Potency of 4-Methoxyxanthone Compared to 4-Hydroxyxanthone and Parent 9-Xanthenone

A direct comparative study evaluated the vasodilator effects of two mono-oxygenated xanthones (4-hydroxyxanthone and 4-methoxyxanthone) alongside the parent compound 9-xanthenone in rat aortic rings precontracted with phenylephrine (0.1 μM) [1]. 4-Methoxyxanthone demonstrated superior potency (pIC50 = 5.04 ± 0.09) compared to both 4-hydroxyxanthone (pIC50 = 4.45 ± 0.07) and 9-xanthenone (pIC50 = 3.92 ± 0.16), corresponding to approximately 13.2-fold greater potency than the unsubstituted parent [1]. Maximum vasodilation (Emax) was 96.57 ± 12.40% for 4-methoxyxanthone versus 53.63 ± 8.31% for 9-xanthenone [1]. Crucially, substitution of OH by OCH3 at position 4 increased vasodilator potency and shifted the mechanism from L-type calcium channel blockade (4-hydroxyxanthone) to an endothelium-dependent pathway involving NO production and K+ channel activation (4-methoxyxanthone) [1].

vasodilation cardiovascular xanthone SAR nitric oxide

Reduced Human Serum Albumin Binding Affinity of 4-Methoxyxanthone Relative to Other Regioisomers

Biophysical characterization of human serum albumin (HSA) interactions revealed that the position of the methoxy group critically influences plasma protein binding. 4-Methoxyxanthone (compound 3) exhibited approximately 10-fold reduced binding affinity to HSA compared to other monomethoxyxanthone regioisomers, as determined by steady-state and time-resolved fluorescence spectroscopy combined with circular dichroism [1]. The methoxy group at position 4 of the xanthone aromatic ring reduces binding affinity by approximately tenfold [1]. Despite this reduction, all monomethoxyxanthones demonstrated higher binding affinity than reported synthetic dimethoxyxanthones, and the primary binding site was identified as subdomain IIA (site I) of HSA [1].

pharmacokinetics HSA binding drug distribution methoxyxanthone plasma protein binding

Selective Cytotoxicity Profile of 4-Methoxyxanthone Against Mammalian Cells vs. Parasite Targets

In the same study evaluating antiparasitic activity, cytotoxicity against mammalian LLC-MK2 (rhesus monkey kidney epithelial) cells was assessed to determine selectivity. 4-Methoxyxanthone exhibited an IC50 of >100 μM against LLC-MK2 cells, while demonstrating an IC50 of 37.37 ± 1.25 μM against T. cruzi amastigotes [1]. This yields a selectivity index (SI = CC50 / IC50) of >2.7, indicating preferential toxicity toward the parasite over mammalian host cells [1]. In contrast, 2-methoxyxanthone showed an IC50 of 52.13 ± 5.35 μM against the parasite but with higher mammalian cytotoxicity (CC50 data not explicitly reported as superior), while 1-methoxyxanthone lacked antiparasitic activity entirely [1].

selectivity cytotoxicity LLC-MK2 therapeutic index antiparasitic

Validated Research and Procurement Scenarios for 4-Methoxy-9H-xanthen-9-one


Antiparasitic Drug Discovery and Chagas Disease Research

Investigators developing novel therapeutics for Chagas disease should prioritize 4-methoxyxanthone over other monomethoxyxanthone regioisomers as a validated starting scaffold. The compound demonstrates an IC50 of 37.37 ± 1.25 μM against T. cruzi amastigotes, representing the only active regioisomer with documented potency and a favorable selectivity index (>2.7) against mammalian LLC-MK2 cells [1]. This compound can serve as a reference standard for structure-activity relationship studies targeting TcPTR1, where the 4-methoxy position is critical for hydrogen bond formation and target engagement [1].

Cardiovascular Pharmacology and Vasodilation Mechanism Studies

For research programs investigating nitric oxide (NO)-mediated vasodilation and endothelial-dependent vascular relaxation, 4-methoxyxanthone is the appropriate chemical probe. Unlike 4-hydroxyxanthone (which acts via L-type calcium channel blockade) or the parent 9-xanthenone (weak vasodilator), 4-methoxyxanthone exhibits pIC50 = 5.04 ± 0.09 and Emax = 96.57 ± 12.40%, with a mechanism specifically involving NO production and K+ channel activation in an endothelium-dependent manner [1]. This distinct mechanistic profile enables precise pharmacological interrogation of NO-dependent pathways [1].

Pharmacokinetic and Plasma Protein Binding Studies

Researchers requiring a xanthone scaffold with reduced plasma protein binding for enhanced free fraction should select 4-methoxyxanthone. Biophysical characterization demonstrates approximately 10-fold lower binding affinity to human serum albumin compared to 1- and 2-methoxyxanthone regioisomers, with binding localized to subdomain IIA (site I) [1]. This property makes the compound particularly valuable for ADME studies where low HSA binding is advantageous for tissue penetration or where free drug concentration is critical for target engagement [1].

Synthetic Methodology Development and Xanthone Library Construction

4-Methoxy-9H-xanthen-9-one serves as a key synthetic intermediate and benchmark compound in the development of regioselective synthetic methods for xanthone derivatives. The compound has been employed as an example product in novel oxidative systems for the conversion of benzylic C-H to C=O bonds, demonstrating utility in the efficient preparation of biologically important xanthone and chromone derivatives [1]. Its well-characterized physicochemical properties (XLogP3-AA = 2.9, 0 H-bond donors, 3 H-bond acceptors) [2] make it a reliable reference standard for analytical method validation and library quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-9H-xanthen-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.